molecular formula C8H6ClFO3 B2893522 3-Chloro-2-fluoro-6-methoxybenzoic acid CAS No. 1782016-34-5

3-Chloro-2-fluoro-6-methoxybenzoic acid

Cat. No.: B2893522
CAS No.: 1782016-34-5
M. Wt: 204.58
InChI Key: NRYJSKFRXRUEDT-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Scaffolds as Core Structures in Synthetic Chemistry

The benzoic acid (BA) scaffold is a fundamental and widely utilized core structure in synthetic chemistry. nih.govresearchgate.net Its prevalence stems from the stability of the aromatic ring and the reactivity of the carboxylic acid group, which can be readily transformed into a variety of other functional groups such as esters, amides, and acid chlorides. This versatility makes benzoic acid and its derivatives indispensable starting materials for the synthesis of a vast array of bioactive molecules and materials. researchgate.netpreprints.org In drug discovery, the BA moiety is present in numerous approved therapeutic agents, where it often plays a crucial role in binding to biological targets. nih.govnih.gov The ability to modify the aromatic ring with various substituents further enhances the utility of the benzoic acid scaffold, allowing chemists to systematically alter properties like solubility, electronic distribution, and steric profile to optimize molecular function. nih.govtandfonline.com

The Strategic Role of Fluorine and Chlorine Substituents in Modulating Aromatic System Properties

The introduction of halogen atoms, such as fluorine and chlorine, onto an aromatic ring is a powerful strategy in medicinal chemistry and materials science for modulating molecular properties. mt.com Halogenation can significantly alter the electronic nature of the aromatic system. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which can influence the acidity of nearby functional groups and the reactivity of the ring towards electrophilic substitution. libretexts.orgmsu.edu

While halogens are generally deactivating towards electrophilic aromatic substitution due to their inductive effect, they are typically ortho-, para-directing because of a competing resonance effect (+R effect), where their lone pairs can donate electron density to the ring. libretexts.org The incorporation of fluorine or chlorine can also enhance a molecule's lipophilicity, which can improve its ability to permeate biological membranes, a critical factor in drug design. mdpi.comresearchgate.net Furthermore, halogen atoms can participate in specific non-covalent interactions known as halogen bonds, which can contribute to the binding affinity of a ligand to its protein target. acs.org The distinct sizes and electronic properties of fluorine and chlorine allow for nuanced control over these effects. nih.gov

Influence of Methoxy (B1213986) Groups on Aromatic Reactivity and Molecular Architecture

The methoxy group (-OCH₃) is another key substituent used to modify the properties of aromatic compounds. It exerts a dual electronic effect on the benzene (B151609) ring. Due to the high electronegativity of the oxygen atom, the methoxy group has an electron-withdrawing inductive effect (-I). vaia.comstackexchange.com However, this is typically overshadowed by its powerful electron-donating resonance effect (+R), where the lone pairs on the oxygen atom delocalize into the aromatic π-system. libretexts.orgstackexchange.com

This strong resonance effect significantly increases the electron density at the ortho and para positions, making the aromatic ring more nucleophilic and thus much more reactive towards electrophilic substitution compared to unsubstituted benzene. libretexts.orgmsu.edu Consequently, the methoxy group is a strong activating and ortho-, para-directing group. libretexts.orgwikipedia.org In the context of molecular architecture, the methoxy group can influence conformation and provide hydrogen bond accepting capabilities, which are important for intermolecular interactions and crystal packing.

Research Contextualization of 3-Chloro-2-fluoro-6-methoxybenzoic Acid within Current Organic Synthesis Paradigms

Within the landscape of modern organic synthesis, this compound emerges as a compound of interest due to its unique combination of functional groups. The benzoic acid core provides a reactive handle for synthetic transformations, while the substituents—chloro, fluoro, and methoxy—are strategically placed to impart specific electronic and steric properties. The ortho-methoxy group is a strong activating group, while the fluoro and chloro substituents are deactivating. This complex interplay of electronic effects makes the molecule a challenging yet valuable substrate for further functionalization.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in molecules developed for various applications. For instance, related halogenated benzoic acids are used as building blocks for active pharmaceutical ingredients (APIs), including kinase inhibitors, and as precursors for ligands in metal-organic frameworks (MOFs). ossila.com Similarly, fluorinated anisic acid derivatives are employed as intermediates in the synthesis of compounds for treating conditions like Alzheimer's disease and for developing new antimicrobial agents. ossila.com Therefore, this compound represents a potentially valuable, polysubstituted building block for creating novel compounds with tailored properties for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYJSKFRXRUEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782016-34-5
Record name 3-chloro-2-fluoro-6-methoxybenzoic acid
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Chemical Identity and Physicochemical Properties

Strategies for Regioselective Introduction of Halogen and Methoxy (B1213986) Groups onto Benzoic Acid Derivatives

Achieving the specific substitution pattern of this compound necessitates synthetic methods that can introduce chloro, fluoro, and methoxy groups at defined positions on a benzoic acid scaffold. The interplay of directing effects of the carboxylate, halogen, and methoxy groups, along with the chosen synthetic approach, dictates the outcome of the reaction.

Directed ortho-Metalation (DoM) Approaches to Substituted Benzoic Acids

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryl anion can then react with a variety of electrophiles to introduce a wide range of substituents.

The carboxylate group itself can act as a directing group in the metalation of unprotected benzoic acids. organic-chemistry.orgrsc.org For instance, treatment of a benzoic acid with a strong lithium amide base can lead to deprotonation at the position ortho to the carboxyl group. semanticscholar.org This strategy allows for the introduction of substituents at the C2 and C6 positions. The choice of base and reaction conditions can influence the regioselectivity. For example, the deprotonation of 2-methoxybenzoic acid can be directed to either the C3 or C6 position by carefully selecting the lithiating agent. organic-chemistry.orgbohrium.com Treatment with s-BuLi/TMEDA at low temperatures results in deprotonation exclusively at the position ortho to the carboxylate, while a combination of n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.org This tunability is crucial for the synthesis of contiguously substituted benzoic acids. organic-chemistry.orgrsc.org

The relative directing ability of different functional groups is a key consideration. Studies have shown that the carboxylic acid group has an intermediate directing capacity compared to other substituents like methoxy, chloro, and fluoro groups. rsc.org This interplay of directing effects can be exploited to achieve specific substitution patterns in polysubstituted benzoic acids.

Photoinduced Decarboxylative Fluorination of Benzoic Acid Derivatives

Traditional methods for introducing fluorine onto an aromatic ring can be harsh and lack selectivity. researchgate.net Photoinduced decarboxylative fluorination offers a milder alternative for the synthesis of aryl fluorides from readily available benzoic acids. researchgate.netorganic-chemistry.org This method overcomes the high activation barrier typically associated with the decarboxylation of benzoic acids. researchgate.netnih.govacs.org

The process involves a low-barrier, photoinduced ligand-to-metal charge transfer (LMCT) that enables a radical decarboxylative carbometalation. researchgate.netorganic-chemistry.org This strategy generates a high-valent arylcopper(III) intermediate, which can then undergo reductive elimination to form the C-F bond. researchgate.netorganic-chemistry.org This approach has been shown to be effective for a broad range of benzoic acid substrates, including those with electron-deficient and ortho-substituted rings, at low temperatures. organic-chemistry.org The reaction conditions, including the copper source, solvent, and light source, are crucial for optimizing the yield and selectivity of the fluorination process. organic-chemistry.org

C-H Functionalization Strategies for Aromatic Halogenation and Methoxylation

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of functionalized organic molecules. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Transition metal catalysis plays a pivotal role in these transformations, enabling the selective activation and functionalization of C-H bonds. beilstein-journals.orgacs.org

For aromatic halogenation, various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the direct introduction of halogen atoms onto an aromatic ring. beilstein-journals.org The regioselectivity of these reactions is often controlled by the presence of a directing group, which coordinates to the metal catalyst and positions it for C-H activation at a specific site. The carboxylate group of benzoic acids can serve as such a directing group, facilitating ortho-halogenation. For example, iridium-catalyzed ortho-iodination of benzoic acids has been achieved under mild conditions without the need for additional bases or additives. acs.org

Similarly, C-H methoxylation can be achieved using transition metal catalysts. Copper-catalyzed C-H methoxylation of arenes has been reported, where a directing group guides the introduction of the methoxy group to the ortho position. beilstein-journals.org These C-H functionalization strategies offer a direct route to halogenated and methoxylated benzoic acid derivatives, which are key intermediates in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of nucleophiles onto electron-deficient aromatic rings. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as nitro or trifluoromethyl groups, ortho or para to a leaving group is typically required to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer complex. masterorganicchemistry.com

In fluorinated aromatic systems, the fluorine atom itself can act as a leaving group. masterorganicchemistry.com Despite the strength of the C-F bond, the high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, which is the rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org This makes SNAr a viable strategy for the functionalization of fluoroaromatic compounds. For example, the displacement of a fluoride (B91410) or methoxy group in unprotected ortho-fluoro- or ortho-methoxybenzoic acids with organolithium or Grignard reagents can proceed in good yields without the need for a metal catalyst. researchgate.net This methodology has also been applied to the synthesis of various substituted benzoic acids through the reaction of fluorinated precursors with different nucleophiles. researchgate.net Recent advances have also demonstrated the use of organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes with various nucleophiles, including carboxylic acids. nih.gov

Multistep Synthesis Pathways Towards this compound

The synthesis of a polysubstituted aromatic compound like this compound invariably involves a multistep sequence. The order of introduction of the substituents is critical to ensure the desired regiochemistry.

Retrosynthetic Analysis and Precursor Selection for this compound

A retrosynthetic analysis of this compound helps to identify potential synthetic routes and key precursors. The analysis involves disconnecting the target molecule into simpler, commercially available starting materials.

Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionsPotential Precursors
This compoundC-COOH bond2-Chloro-1-fluoro-3-methoxy-5-bromobenzene
C-Cl bond2-Fluoro-6-methoxybenzoic acid
C-F bond3-Chloro-6-methoxy-2-aminobenzoic acid
C-OCH3 bond3-Chloro-2-fluoro-6-hydroxybenzoic acid

One plausible retrosynthetic approach would involve the late-stage introduction of the carboxylic acid group. This could be achieved via lithiation of a suitably substituted aromatic precursor followed by quenching with carbon dioxide. For example, a precursor such as 2-chloro-1-fluoro-3-methoxy-5-bromobenzene could be selectively lithiated at the bromine-bearing position and then carboxylated.

Alternatively, the synthesis could start from a more functionalized benzoic acid derivative. For instance, starting with 2-fluoro-6-methoxybenzoic acid, a regioselective chlorination at the 3-position would be required. The directing effects of the existing fluoro, methoxy, and carboxyl groups would need to be carefully considered to achieve the desired outcome. Another strategy could involve a Sandmeyer-type reaction on a precursor like 3-chloro-6-methoxy-2-aminobenzoic acid to introduce the fluorine atom.

The selection of the optimal synthetic route will depend on the availability and cost of the starting materials, as well as the efficiency and regioselectivity of each synthetic step. A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, was achieved from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis. semanticscholar.org A similar multi-step approach, carefully selecting the order of reactions, would be necessary for the synthesis of this compound.

Stepwise Elaboration of Aromatic Precursors via Electrophilic and Nucleophilic Reactions

The construction of highly substituted benzoic acid derivatives typically proceeds through a multi-step sequence starting from more readily available aromatic compounds. The synthesis relies on the directing effects of existing substituents to guide the position of incoming functional groups through electrophilic aromatic substitution and the strategic use of nucleophilic substitution reactions.

A common approach involves the modification of a pre-existing benzoic acid or a precursor that can be later converted to a carboxylic acid. For instance, the synthesis of related halogenated and methoxylated benzoic acids often employs precursors like substituted anilines or phenols. A representative strategy for a related compound, 3-chloro-2-methoxybenzoic acid, begins with methyl 3-amino-2-methoxybenzoate. prepchem.com This precursor undergoes a diazotization reaction using sodium nitrite (B80452) in hydrochloric acid to form a diazonium salt. prepchem.com This intermediate is then subjected to a Sandmeyer-type reaction, where a copper(I) chloride catalyst facilitates the nucleophilic substitution of the diazonium group with a chloride ion. prepchem.com The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid. prepchem.com

Similarly, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid showcases a series of electrophilic and nucleophilic steps. semanticscholar.orgresearchgate.net The process includes:

Nitration: An electrophilic aromatic substitution to introduce a nitro group.

Esterification: Conversion of the carboxylic acid to an ester to protect it and modify solubility.

Reduction: The nitro group is reduced to an amino group (NH2), creating a precursor for diazotization.

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is subsequently displaced to yield the target molecule. semanticscholar.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Regioselectivity and Overall Yield

Achieving high yields and precise regiochemical control is paramount in multi-step organic synthesis. The optimization of reaction conditions—such as temperature, solvent, catalyst, and reagent stoichiometry—is critical for minimizing side product formation and maximizing the efficiency of each step.

In the synthesis of benzoic acid analogues, extensive screening of conditions is often performed to identify the optimal parameters. For example, in the synthesis of ethyl 5-amino-3-chloro-2,4-difluorobenzoate, a key intermediate, the reduction of the preceding nitro compound was optimized by comparing different catalysts and hydrogen sources. semanticscholar.orgresearchgate.net While initial attempts with Raney Ni and hydrazine (B178648) hydrate (B1144303) were explored, the use of palladium on carbon (Pd/C) with hydrogen gas under pressure was found to provide an excellent yield of 97.0%. semanticscholar.orgresearchgate.net

Further optimization is demonstrated in the subsequent diazotization and hydrolysis step. The equivalents of reagents like sodium nitrite (NaNO2) and sulfuric acid (H2SO4) were systematically varied to maximize the yield of the final product. The data below summarizes the optimization of the reduction reaction for a similar compound.

EntryCatalystSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)
1Raney Ni (10%)Ethanol500.81085
25% Pd/CEthanol250.11291
35% Pd/CMethanol250.4695
45% Pd/C Ethanol 25 0.4 5 97

The regioselectivity of C-H activation reactions on substituted benzoic acids is also highly dependent on the choice of catalyst. Studies on 3-methoxybenzoic acid revealed that different rhodium complexes could direct the reaction to alternative positions on the aromatic ring, highlighting the subtle interplay between the substrate and the catalyst's ligand sphere in controlling the reaction's outcome. mdpi.com Avoiding harsh conditions, such as the use of n-butyllithium at very low temperatures (-78 °C), is another key optimization strategy that can prevent the formation of impurities and make the process more amenable to large-scale production. semanticscholar.orgresearchgate.net

Atom Economy and Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry. A central concept is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov The ideal reaction has 100% atom economy, where all atoms from the starting materials are found in the final product, generating no waste. rsc.org

The formula for calculating atom economy is: % Atom Economy = (Formula Weight of atoms utilized / Formula Weight of all reactants) x 100 skpharmteco.com

Many classical organic reactions, while effective, suffer from poor atom economy. For example, substitution and elimination reactions inherently generate stoichiometric byproducts that constitute chemical waste. rsc.orgskpharmteco.com In the context of synthesizing substituted benzoic acids, steps like the Sandmeyer reaction, which uses stoichiometric copper salts and generates nitrogen gas and other inorganic salts, have lower atom economy.

In contrast, addition reactions, such as catalytic hydrogenation, are highly atom-economical. rsc.org The use of catalytic hydrogenation to reduce a nitro group to an amine, as seen in related syntheses, is a greener choice compared to using stoichiometric reducing agents like tin or iron in acidic media, which generate large amounts of metallic waste. semanticscholar.orgresearchgate.netrsc.org

Other green chemistry considerations include:

Prevention of Waste: Designing syntheses to minimize byproduct formation is a primary goal. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. researchgate.net

Safer Solvents and Reagents: The choice of solvents and reagents should prioritize those with lower toxicity and environmental impact. nih.gov For instance, developing synthetic routes that avoid hazardous alkyllithium reagents contributes to a safer and greener process. semanticscholar.orgresearchgate.net

By evaluating synthetic pathways through the lens of atom economy and other green principles, chemists can design more sustainable and environmentally responsible methods for producing complex molecules like this compound.

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 2 Fluoro 6 Methoxybenzoic Acid

Reactivity at the Carboxylic Acid Moiety of 3-Chloro-2-fluoro-6-methoxybenzoic Acid

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. The presence of ortho-substituents (fluoro and methoxy (B1213986) groups) can introduce steric hindrance, potentially affecting reaction rates and mechanisms.

Decarboxylative cross-coupling has become a significant method for forming carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as readily available and stable coupling partners. nih.gov For ortho-substituted benzoic acids, copper-catalyzed decarboxylative C-N cross-coupling reactions have been demonstrated to proceed efficiently. rsc.org In a typical mechanism, the benzoic acid derivative reacts with a copper catalyst to form a copper(II) carboxylate intermediate. rsc.org This intermediate then undergoes decarboxylation to generate an arylcopper species, which can then react with a nucleophile, followed by reductive elimination to yield the final product. rsc.org

While specific studies on this compound are not prevalent, its structure, featuring ortho-substituents, suggests its potential as a substrate in such reactions. However, competing proto-demetalation of the organometallic intermediate, which leads to a decarboxylative protonation product (an arene), can be a significant side reaction. rsc.org The nature of the ortho-substituents, such as fluoro and methoxy groups, can influence the relative rates of the desired coupling versus the undesired protonation. rsc.org For some ortho-substituted benzoic acids, decarboxylation leading to the corresponding arene is the main observed outcome. rsc.org

The mechanism of decarboxylation for substituted benzoic acids can be complex, sometimes involving a pseudo-unimolecular decomposition where hydrogen transfer from the carboxyl group to the ipso-carbon is the rate-determining step. researchgate.net The presence of ortho-hydroxyl groups has been shown to facilitate decarboxylation through an SE2 mechanism, where increased electron density on the carbon atom adjacent to the carboxyl group facilitates the reaction. rsc.org While the subject molecule lacks a hydroxyl group, the combined electronic effects of the fluoro and methoxy groups would influence the electron density at the ipso-position and thus the propensity for decarboxylation.

Table 1: Potential Decarboxylative Reactions and Products

Reaction Type Reagents/Conditions Potential Product(s) Notes
Decarboxylative Coupling Cu catalyst, N-nucleophile, Base, Heat Aryl-N bond containing compound Formation of a new carbon-heteroatom bond. nih.govrsc.org
Decarboxylative Protonation Heat, Acid or Metal catalyst 2-Chloro-1-fluoro-3-methoxybenzene Loss of CO2 and replacement with a proton. Can be a competing side reaction. rsc.org

The carboxylic acid group of this compound can be converted to a range of derivatives, including esters, amides, and acyl halides.

Esterification: The formation of esters from carboxylic acids and alcohols is a fundamental organic transformation. However, the steric hindrance presented by the ortho-fluoro and -methoxy groups in this compound may necessitate specific reaction conditions. acs.org Standard Fischer esterification (acid-catalyzed reaction with an alcohol) might be slow. More potent methods, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are often employed for sterically hindered acids. organic-chemistry.orgresearchgate.net Alternatively, conversion to the more reactive acyl chloride followed by reaction with an alcohol is a common strategy. libretexts.org

Amidation: Similar to esterification, the direct reaction of this compound with amines to form amides may be challenging due to steric hindrance. The use of peptide coupling reagents (e.g., HATU, HOBt with EDCI) is a standard and effective method to facilitate this transformation under mild conditions. libretexts.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Acyl Halide Formation: Acyl chlorides, being highly reactive intermediates, are synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.org The reaction with thionyl chloride, often with a catalytic amount of DMF, is a common laboratory method. researchgate.net For sterically hindered acids, the reaction might require heating. researchgate.net Another approach involves the use of phosphorus oxychloride (POCl₃), which can proceed via a mixed carboxylic-dichlorophosphoric anhydride (B1165640) intermediate. uni-stuttgart.de

Table 2: Synthesis of Carboxylic Acid Derivatives

Derivative Reagent(s) General Conditions
Ester Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., DCC, DMAP) Heat for Fischer esterification; Room temperature for coupling agents. organic-chemistry.orgdergipark.org.tr
Amide Amine, Coupling agents (e.g., HATU, EDCI/HOBt) Room temperature, inert solvent. libretexts.org
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Reflux or room temperature, often with catalytic DMF. libretexts.orglibretexts.org

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of carboxylic acids to primary alcohols. chemistrysteps.com The reaction proceeds via the formation of an aluminum carboxylate salt, which is then further reduced. The steric hindrance around the carboxyl group in this compound is unlikely to prevent this reduction, although it might affect the reaction rate. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this transformation and is known for its chemoselectivity.

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more reactive towards reducing agents than the starting carboxylic acid. This transformation typically requires the carboxylic acid to be converted into a more reactive derivative, such as an acyl chloride. The acyl chloride can then be reduced to the aldehyde using a less reactive hydride source, such as lithium tri(tert-butoxy)aluminum hydride (LiAl(OᵗBu)₃H), in a reaction known as the Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst) or with other specialized reagents. chemistrysteps.comrsc.orgyoutube.com Direct reduction of the carboxylic acid to an aldehyde is difficult but can sometimes be achieved with specific reagents under carefully controlled conditions.

Chemical Transformations and Derivative Synthesis of 3 Chloro 2 Fluoro 6 Methoxybenzoic Acid

Preparation of Carboxylic Acid Derivatives (e.g., Esters, Amides, Anhydrides) from 3-Chloro-2-fluoro-6-methoxybenzoic Acid

The carboxylic acid moiety of this compound is readily converted into a variety of derivatives, including esters, amides, and anhydrides, through well-established synthetic protocols.

Esters: Esterification can be achieved under acidic conditions, for instance, through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Amides: Amide synthesis from this compound generally requires the activation of the carboxylic acid. nih.gov This is because the direct reaction with an amine would result in an acid-base reaction, forming a stable salt. sciepub.com Common coupling agents that facilitate this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or activators that form phosphonium (B103445) salts in situ. nih.govossila.comresearchgate.net For example, reacting the carboxylic acid with an amine in the presence of a coupling agent such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can produce the corresponding amide in good yield. ossila.com

Anhydrides: Acid anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride (B1165640), or by treating the corresponding carboxylate salt with an acyl halide.

Table 1: Examples of Carboxylic Acid Derivative Synthesis

Derivative Type Reagents and Conditions Product
Ester Methanol, concentrated H₂SO₄, reflux Methyl 3-chloro-2-fluoro-6-methoxybenzoate
Amide Propylamine, DCC, CH₂Cl₂, room temp. N-propyl-3-chloro-2-fluoro-6-methoxybenzamide
Amide Aniline, HATU, DIPEA, DMF, room temp. N-phenyl-3-chloro-2-fluoro-6-methoxybenzamide

Functionalization of Halogen Substituents in this compound via Cross-Coupling Reactions

The chloro and fluoro substituents on the aromatic ring of this compound provide handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization. In general, the C-Cl bond is more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-F bond, enabling regioselective transformations at the 3-position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide. nih.govresearchgate.net It is anticipated that under appropriate catalytic conditions, this compound would selectively react at the chloro-substituted position with a variety of boronic acids or their esters. This regioselectivity allows for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds can be achieved via the Buchwald-Hartwig amination, which couples an amine with an aryl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed selectively at the C-Cl bond, allowing for the introduction of primary or secondary amines at the 3-position.

Table 2: Potential Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System (Example) Expected Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 2-fluoro-6-methoxy-3-phenylbenzoic acid
Suzuki-Miyaura 4-Methylphenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ 2-fluoro-6-methoxy-3-(p-tolyl)benzoic acid
Buchwald-Hartwig Morpholine Pd₂(dba)₃, BINAP, NaOtBu 3-(morpholino)-2-fluoro-6-methoxybenzoic acid
Buchwald-Hartwig Aniline Pd(OAc)₂, RuPhos, Cs₂CO₃ 2-fluoro-6-methoxy-3-(phenylamino)benzoic acid

Chemical Modifications and Derivatization of the Methoxy (B1213986) Group

The methoxy group at the 6-position of this compound can be chemically modified, most commonly through ether cleavage to reveal a hydroxyl group. This transformation is typically achieved under harsh conditions using strong acids. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Demethylation: The cleavage of the methyl ether can be accomplished by refluxing the compound with a strong protic acid such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for this transformation and often allow for milder reaction conditions. The resulting 3-chloro-2-fluoro-6-hydroxybenzoic acid is a valuable intermediate for further synthetic manipulations.

Regioselective Synthesis of Polyfunctionalized Benzoic Acid Building Blocks from this compound

The distinct reactivity of the functional groups in this compound allows for its use as a versatile building block in the regioselective synthesis of more complex, polyfunctionalized benzoic acids. nih.gov By strategically combining the reactions described in the preceding sections, a wide range of derivatives can be accessed.

A synthetic sequence could begin with a regioselective Suzuki-Miyaura coupling at the 3-position to introduce a new aryl group. The resulting biaryl compound could then undergo further transformations. For example, the carboxylic acid could be converted to an amide, and subsequently, the methoxy group could be cleaved to a phenol. This step-wise approach, controlling the reaction conditions at each stage, enables the precise construction of highly substituted benzoic acid derivatives that would be challenging to synthesize through other methods. This strategy highlights the utility of this compound in generating molecular diversity for applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro 2 Fluoro 6 Methoxybenzoic Acid and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-Chloro-2-fluoro-6-methoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a detailed map of the atomic connectivity and chemical environment within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be utilized to identify the number and environment of the protons in the molecule. The spectrum would be expected to show signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups, as well as the electron-donating effect of the methoxy group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing information about the substitution pattern on the benzene (B151609) ring. The methoxy group would likely appear as a singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic CH - - -
Methoxy OCH₃ - Singlet -
Carboxylic acid OH - Broad Singlet -

No experimental data found in the search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be diagnostic of the substituent effects. The carbon atom of the carboxylic acid group would appear at a characteristic downfield shift. The carbon of the methoxy group would resonate in the typical range for such functionalities.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic acid C=O -
Aromatic C-Cl -
Aromatic C-F -
Aromatic C-OCH₃ -
Aromatic C-COOH -
Aromatic CH -
Methoxy CH₃ -

No experimental data found in the search results.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. A ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) would provide additional structural information.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Atom Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic C-F - -

No experimental data found in the search results.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the carboxylic acid and methoxy group, C-H stretches of the aromatic ring and methoxy group, and vibrations corresponding to the C-Cl and C-F bonds. The positions of these bands provide a molecular fingerprint that can be used for identification.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
Carboxylic acid O-H stretch - -
Aromatic C-H stretch - -
Methoxy C-H stretch - -
Carboxylic acid C=O stretch - -
Aromatic C=C stretch - -
C-O stretch (acid and ether) - -
C-F stretch - -
C-Cl stretch - -

No experimental data found in the search results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₆ClFO₃), HRMS would provide a highly accurate mass measurement of the molecular ion. The isotopic pattern observed for the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). PubChemLite predicts a monoisotopic mass of 203.99895 Da for this compound.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 205.00623
[M+Na]⁺ 226.98817
[M-H]⁻ 202.99167

Predicted data from PubChemLite.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups or halogen bonding. This information is crucial for understanding the solid-state properties of the compound.

Table 6: Required Crystallographic Data for this compound

Parameter Information to be Determined
Crystal system -
Space group -
Unit cell dimensions -
Bond lengths and angles -
Intermolecular interactions -

No experimental data found in the search results.

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation of this compound is primarily dictated by the spatial arrangement of its substituents on the benzene ring, particularly the steric and electronic interactions involving the carboxylic acid, methoxy, chloro, and fluoro groups. The orientation of the carboxylic acid and methoxy groups relative to the aromatic ring is of significant interest, as rotation around the exocyclic C-C and C-O bonds defines the conformational landscape.

For many substituted benzoic acids, the carboxylic group is not perfectly coplanar with the benzene ring. For instance, in the related compound 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring by a dihedral angle of 6.8(1)°. researchgate.net This deviation from planarity is a common feature resulting from steric hindrance between the ortho-substituents and the carboxylic acid group. In the case of this compound, the presence of both a fluoro and a methoxy group at the ortho positions (2 and 6 respectively) relative to the carboxylic acid would lead to significant steric strain, likely forcing the carboxyl and methoxy groups out of the plane of the benzene ring.

Computational studies on di-ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, have shown that these molecules can exist in different stable conformations (conformers), typically a cis and a trans form, referring to the orientation of the hydroxyl proton of the carboxylic acid. nih.gov The cis conformer, where the hydroxyl group is oriented towards one of the ortho substituents, is often the most stable due to the potential for intramolecular interactions. For this compound, two primary rotational degrees of freedom determine its conformation: the C2-C1-C(O)-O torsion angle and the C1-C6-O-CH3 torsion angle.

Based on analyses of analogous compounds, the key torsion angles for this compound can be predicted. The steric bulk of the ortho-substituents would likely lead to a significant twisting of both the carboxylic acid and methoxy groups from the plane of the aromatic ring to minimize repulsive interactions.

Table 1: Predicted Torsion Angles for this compound Data is predicted based on computational studies of similarly substituted benzoic acids.

Torsion AnglePredicted Value (°)Description
C2-C1-C=O30 - 60Describes the rotation of the carboxylic acid group relative to the benzene ring. A non-zero value indicates a non-planar conformation.
C5-C6-O-CH370 - 90Describes the rotation of the methoxy group relative to the benzene ring. A value close to 90° suggests the methyl group is oriented perpendicular to the ring to avoid steric clash.
C1-C(O)-O-H0 or 180Defines the cis or trans orientation of the carboxylic acid proton. The cis form (0°) is often stabilized by intramolecular hydrogen bonding.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the solid state is expected to be dominated by strong intermolecular hydrogen bonds, a characteristic feature of carboxylic acids. winthrop.eduyoutube.com The most prevalent and stabilizing of these is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.netnih.gov This robust R²₂(8) graph-set motif is a well-documented and highly predictable interaction for carboxylic acids. learncbse.in

In this dimeric structure, the acidic proton of one molecule forms a hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa. This creates a stable, eight-membered ring. The strength of these hydrogen bonds significantly influences the physical properties of the compound, such as its melting point and solubility.

C-H···O and C-H···F Interactions: The aromatic and methyl C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid and methoxy groups, or to the fluorine atom of a neighboring molecule. These interactions, while weaker than conventional hydrogen bonds, can collectively contribute to the stability of the three-dimensional crystal lattice.

Halogen Bonding: The chlorine atom, with its electropositive crown (σ-hole), could potentially engage in halogen bonding with an electronegative atom like oxygen on an adjacent molecule.

π-π Stacking: The aromatic rings of adjacent molecules may stack upon one another. The substitution pattern and resulting electronic nature of the ring will influence the geometry of this stacking, which can range from face-to-face to offset arrangements.

The interplay of the strong O-H···O hydrogen-bonded dimers and these weaker, more diffuse interactions will ultimately define the complete three-dimensional supramolecular architecture of this compound.

Table 2: Expected Hydrogen Bonding and Intermolecular Interaction Geometries Data is based on typical values observed in crystal structures of related substituted benzoic acids.

Interaction TypeDonor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)
Carboxylic Acid DimerO-H···O=C2.6 - 2.7165 - 175
Weak C-H InteractionC-H···O3.0 - 3.5130 - 160
Weak C-H InteractionC-H···F3.1 - 3.6130 - 160

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Fluoro 6 Methoxybenzoic Acid

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently used to calculate optimized molecular geometries, atomic charges, and thermodynamic properties. nih.govresearchgate.net For 3-Chloro-2-fluoro-6-methoxybenzoic acid, DFT calculations, often using a basis set like B3LYP/6-311++G, would provide a detailed picture of its electronic landscape. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests the molecule is more reactive. For substituted benzoic acids, these energies show that charge transfer can occur within the molecule. nih.gov

Interactive Table: Hypothetical Frontier Molecular Orbital Data Note: The following data is illustrative for a generic substituted benzoic acid and not specific to this compound due to a lack of published data.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. dntb.gov.ua Analysis of Mulliken atomic charges, calculated via DFT, provides quantitative data on the charge distribution among the atoms, revealing the effects of the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy (B1213986) group. semanticscholar.orgscholarsresearchlibrary.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide crucial information for interpreting experimental spectra and confirming molecular structures. aps.org The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by factors like electron density and the magnetic anisotropy of nearby bonds. ucl.ac.uk

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison helps in the assignment of vibrational modes to specific atomic motions within the molecule, such as stretching and bending of bonds. researchgate.net

Interactive Table: Hypothetical Predicted Spectroscopic Data Note: This data is representative and not specific to this compound.

Theoretical Modeling of Reaction Mechanisms Involving this compound

Computational modeling can elucidate the pathways of chemical reactions, including transition states and energy barriers. For a molecule like this compound, which can serve as a building block in the synthesis of active pharmaceutical ingredients or ligands for metal-organic frameworks, understanding its reaction mechanisms is vital. ossila.com Theoretical studies could model reactions such as esterification, amidation at the carboxylic acid group, or nucleophilic substitution on the aromatic ring, providing insights into reaction kinetics and regioselectivity.

Conformational Landscape Analysis and Tautomerism Studies of this compound

The presence of rotatable bonds (e.g., C-C, C-O) in this compound allows it to exist in different spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for interconversion. The orientation of the carboxylic acid group relative to the benzene (B151609) ring and the methoxy group is particularly important. mdpi.com Studies on similar benzoic acids show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. mdpi.com

Tautomerism, the migration of a proton, is another possibility, particularly involving the carboxylic acid group. While keto-enol tautomerism is a common example, for carboxylic acids, the primary dynamic process is often the rotation around the C-O single bond. Theoretical calculations can determine the relative energies of different tautomers and conformers, predicting their equilibrium populations.

Advanced Applications in Organic Synthesis and Materials Science

Utility of 3-Chloro-2-fluoro-6-methoxybenzoic Acid as a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups on the aromatic ring of this compound makes it a valuable synthon, or building block, for the construction of complex molecular architectures. The carboxylic acid group serves as a primary handle for a variety of chemical transformations, including amidation, esterification, and reduction. The presence of halogen atoms (chlorine and fluorine) and a methoxy (B1213986) group allows for regioselective modifications, providing multiple points for molecular elaboration.

Halogenated benzoic acids are frequently employed in the synthesis of pharmaceuticals and other biologically active compounds. The specific substitution pattern of this molecule can influence the electronic properties and steric environment of reaction intermediates, potentially guiding the stereochemical outcome of synthetic routes. The combination of an ortho-fluoro and meta-chloro substituent relative to the carboxylic acid offers distinct reactivity for cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Precursor for the Development of Fluorinated and Halogenated Organic Materials, including Metal-Organic Frameworks (MOFs) with Fluorinated Linkers

The development of novel organic materials with tailored properties often relies on the incorporation of fluorine and other halogens. This compound is a potential precursor for such materials. The inclusion of fluorine can bestow desirable characteristics such as enhanced thermal stability, specific electronic properties, and altered lipophilicity.

Role of this compound in the Synthesis of Agrochemical Intermediates

Many modern agrochemicals, including herbicides, fungicides, and insecticides, contain fluorinated and chlorinated aromatic moieties. These functional groups can enhance the biological activity, metabolic stability, and transport properties of the active ingredients. Substituted benzoic acids are common intermediates in the synthesis of these complex agrochemical products. rhhz.netgugupharm.com

This compound possesses the key structural features that are often sought in the development of new crop protection agents. Its potential as an intermediate lies in its ability to be converted into more complex heterocyclic systems or to be coupled with other fragments to generate novel active compounds. The specific combination of substituents could lead to the discovery of agrochemicals with improved efficacy or novel modes of action.

Application in Ligand Design and Coordination Chemistry for Catalytic Systems

The design of ligands for transition metal catalysts is a cornerstone of modern chemistry, enabling a vast array of chemical transformations with high efficiency and selectivity. The structural framework of this compound is suitable for modification into sophisticated ligands for catalytic applications.

The carboxylic acid group can be transformed into other coordinating groups, or it can be used to attach the molecule to a larger ligand scaffold. The electronic effects of the chloro, fluoro, and methoxy substituents can fine-tune the electron-donating or -withdrawing properties of the resulting ligand. This modulation of the electronic environment around the metal center is crucial for optimizing the performance of a catalyst in a specific reaction. For instance, ligands derived from this benzoic acid could potentially be used in cross-coupling reactions, hydrogenations, or oxidations, where the electronic nature of the ligand plays a critical role in the catalytic cycle.

Properties of this compound

Property Value
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol
CAS Number 1801658-15-1
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water (predicted)

Future Research Directions and Perspectives on 3 Chloro 2 Fluoro 6 Methoxybenzoic Acid

Development of Novel and More Efficient Synthetic Routes to 3-Chloro-2-fluoro-6-methoxybenzoic Acid

One key area of investigation will be the application of late-stage C-H activation and functionalization. nih.govrsc.org Transition-metal catalyzed C-H chlorination, fluorination, and methoxylation on a simpler benzoic acid precursor could provide a more direct and atom-economical route. mdpi.com The regioselectivity of such reactions, guided by the existing substituents, would be a critical aspect to study.

Another promising direction is the use of flow chemistry. Continuous flow processes can offer enhanced safety, better reaction control, and easier scalability compared to traditional batch methods. The development of a continuous flow synthesis for this compound could be a significant step towards its large-scale production for potential commercial applications.

Synthetic Strategy Potential Advantages Key Research Challenges
Late-Stage C-H FunctionalizationAtom economy, reduced step countRegiocontrol, catalyst efficiency
Flow ChemistryScalability, safety, reproducibilityReactor design, optimization of reaction parameters
PhotocatalysisMild reaction conditions, novel reactivityCatalyst development, substrate scope

Exploration of Undiscovered Reactivity Pathways and Transformations

The unique substitution pattern of this compound suggests a rich and largely unexplored reactivity. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

The potential for selective C-H functionalization at the remaining positions on the aromatic ring is a particularly exciting prospect. nih.govnih.gov The directing effects of the existing substituents could be harnessed to achieve regioselective introduction of new functional groups, leading to a diverse library of derivatives.

Furthermore, the reactivity of the carboxylic acid group in concert with the ortho-substituents could lead to novel cyclization reactions. For instance, intramolecular reactions could be designed to construct heterocyclic scaffolds, which are prevalent in many biologically active molecules. The influence of the ortho-fluoro and methoxy (B1213986) groups on the acidity and nucleophilicity of the carboxylate is a key area for mechanistic investigation. quora.comvaia.com

Investigations into the photochemistry of this compound could also reveal novel transformations. acs.org The presence of multiple halogens could make it susceptible to photoinduced dehalogenation or other radical-mediated processes, opening up new synthetic pathways.

Rational Design and Synthesis of Next-Generation Derivatives with Tailored Properties

The this compound scaffold is an excellent starting point for the rational design of new molecules with specific, tailored properties, particularly in the realm of medicinal chemistry. The fluorine atom, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. tandfonline.comnih.govnih.govijfans.org

Future work should focus on the synthesis of libraries of derivatives where the carboxylic acid is converted to amides, esters, or other functional groups. These derivatives could be screened for a wide range of biological activities. For example, similar fluorinated benzoic acid derivatives have been investigated as inhibitors of enzymes such as Aurora A kinase. ossila.com

Structure-based drug design, aided by computational modeling, will be instrumental in guiding the synthesis of next-generation derivatives. By understanding the binding modes of this compound-derived ligands with their biological targets, researchers can make informed decisions about which modifications are most likely to improve potency and selectivity.

Derivative Class Potential Application Rationale
AmidesEnzyme inhibitors, GPCR modulatorsIntroduction of hydrogen bonding motifs
EstersProdrugs, topical agentsModulation of lipophilicity and cell permeability
Heterocyclic AnaloguesKinase inhibitors, antibacterial agentsRigidification of the scaffold, introduction of new interaction points

Advanced Computational Studies for Comprehensive Property Prediction and Mechanistic Insight

Advanced computational studies will be indispensable in accelerating the research and development of this compound and its derivatives. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. scielo.org.zaresearchgate.netresearchgate.net

Future computational work should focus on:

Mechanistic Elucidation: DFT calculations can be used to model the transition states and reaction pathways of proposed synthetic transformations, helping to rationalize observed reactivity and predict the feasibility of new reactions. nih.govrsc.orgresearchgate.net

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be trained on experimental data to predict the biological activity and physicochemical properties of virtual derivatives, allowing for the in silico screening of large compound libraries. researchgate.netnih.govmdpi.comyoutube.com

Spectroscopic Analysis: Computational prediction of NMR, IR, and UV-Vis spectra can aid in the characterization and structural confirmation of newly synthesized compounds.

These computational approaches will not only deepen our fundamental understanding of this compound but also guide experimental efforts, saving time and resources.

Integration of this compound into Emerging Areas of Organic Chemistry

The unique properties of this compound make it a candidate for integration into several emerging areas of organic chemistry.

In materials science , this compound could serve as a monomer or a building block for the synthesis of novel polymers with tailored thermal and electronic properties. google.com The presence of fluorine can impart desirable characteristics such as increased thermal stability and hydrophobicity.

In chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. For example, a fluorescently tagged derivative could be used to visualize its localization and interactions within living cells.

Furthermore, its use as a ligand for the synthesis of metal-organic frameworks (MOFs) could be explored. ossila.com The carboxylic acid moiety provides a coordination site for metal ions, and the substituted aromatic ring can be used to tune the pore size and functionality of the resulting framework.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2-fluoro-6-methoxybenzoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation. A plausible route involves:

Chlorination/Fluorination : Start with a substituted benzoic acid precursor (e.g., 2-fluoro-6-methoxybenzoic acid) and introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ under controlled temperatures (0–5°C) .

Methoxy Group Introduction : If the methoxy group is absent, employ Ullmann coupling or nucleophilic substitution with methoxide ions on a pre-halogenated intermediate .

  • Key Considerations : Use protective groups (e.g., methyl esters) to prevent side reactions. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>98% by area normalization) .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6: δ ~3.9 ppm; aromatic protons: δ 6.8–7.5 ppm) .
  • LC-MS : Confirm molecular ion ([M-H]⁻ at m/z ~218) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, Cl, F, and O percentages against theoretical values .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as halogenated aromatics may release toxic vapors .
  • Storage : Keep in airtight containers at room temperature (20–25°C), protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers address conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer :
  • Systematic Solubility Profiling :

Prepare saturated solutions in DMSO, methanol, and THF at 25°C and 37°C.

Filter and quantify dissolved compound via UV-Vis (λmax ~260 nm) or gravimetric analysis .

  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to study polymorphic forms affecting solubility .
  • Contradiction Resolution : Cross-validate with literature using identical solvent grades and temperatures .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Stepwise Halogenation : Prioritize fluorination before chlorination to avoid over-halogenation at reactive positions .
  • Protective Groups : Temporarily protect the carboxylic acid group as a methyl ester to prevent electrophilic attack at the ortho position .
  • Reaction Monitoring : Use in-situ FTIR or GC-MS to detect intermediates (e.g., dihalogenated byproducts) and adjust reagent stoichiometry .

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DOE) : Apply factorial design to optimize temperature, catalyst loading (e.g., FeCl₃), and reaction time .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for regioselective halogenation .
  • Workup Optimization : Use acid-base extraction (pH 2–3) to isolate the product from unreacted precursors .

Q. What analytical approaches resolve discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and assay antimicrobial efficacy .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites in cell-based assays .
  • Statistical Validation : Apply ANOVA to compare bioactivity data across replicates and batches, ensuring p < 0.05 significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.